REACTION_CXSMILES
|
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[CH:6]([C:8]1[CH:16]=[C:12]([C:13]([OH:15])=[O:14])[C:11]([OH:17])=[CH:10][CH:9]=1)=O.C(N)C1C=CC=CC=1>C(O)C>[C:3]([C:2]([C:1]#[N:5])=[CH:6][C:8]1[CH:9]=[CH:10][C:11]([OH:17])=[C:12]([CH:16]=1)[C:13]([OH:15])=[O:14])#[N:4]
|
Name
|
|
Quantity
|
132 mg
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
332 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(C(C(=O)O)=C1)O
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling with ice bath
|
Type
|
FILTRATION
|
Details
|
The separated yellow crystal was filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized (ethanol)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(=CC=1C=CC(=C(C(=O)O)C1)O)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 139.9 mg | |
YIELD: PERCENTYIELD | 32.7% | |
YIELD: CALCULATEDPERCENTYIELD | 32.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |